2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
Description
This compound features a pyrazine core substituted with a phenoxy group linked to a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety and a 4-methylpiperidinyl group.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQDKYKOGKYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multiple stepsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological targets .
Medicine
In medicinal chemistry, 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties to suit various applications .
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function . The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Fluorophenylpiperazine Derivatives
- GPV005/031 (): These P-glycoprotein modulators share the 4-fluorophenylpiperazine fragment but differ in their core structure (phenylpropane vs. pyrazine). The hydroxypropoxy linker in GPV compounds may enhance solubility compared to the pyrazine core .
- 1-(4-Methoxyphenyl)piperazine Derivatives (): Substitution of the 4-methoxyphenyl group instead of 4-fluorophenyl alters electron density, affecting receptor binding. For example, 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine forms C–H⋯O hydrogen bonds, influencing crystal packing and solubility .
- PARP-1 Inhibitor (): 4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one shares the 4-fluorophenylpiperazine-carbonyl motif but incorporates a phthalazinone core, which enhances PARP-1 binding (ΔG = -13.71 kcal/mol) .
Piperazine-Carbonyl-Linked Compounds
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (): Replaces the pyrazine core with a piperidine-ethyl carboxylate structure. The 2-methoxyphenyl group may improve blood-brain barrier penetration compared to 4-fluorophenyl .
- 4-{3-[4-(4-Methylbenzyl)piperazin-1-yl]propoxy}-7-methoxy-3-phenylcoumarin (): Incorporates a coumarin core and a 4-methylbenzyl-piperazine group, suggesting divergent targets (e.g., kinases vs. serotonin receptors) .
Pyrazine/Pyridazine Analogs
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinylpyridazin-3-one (): Replaces the pyrazine core with pyridazinone and substitutes morpholine for 4-methylpiperidine. Morpholine’s polarity may reduce logP compared to methylpiperidine .
- Pyridazinones in : These derivatives exhibit serotonin receptor affinity, highlighting the role of the fluorophenylpiperazine group in CNS targeting .
Pharmacological and Binding Comparisons
Key Research Findings
Substituent Effects: Fluorine at the 4-position of the phenyl group (vs. methoxy or chloro) enhances target selectivity for serotonin receptors due to its electronegativity . Methylpiperidine (vs.
Binding Interactions :
- Piperazine-carbonyl groups facilitate hydrogen bonding with residues in GPCRs (e.g., CCR5 in ) .
- PARP-1 inhibitors with similar motifs show strong binding via π-π stacking and hydrophobic interactions .
Pharmacokinetics : Piperazine-based CCR5 antagonists () exhibit >80% oral bioavailability in primates, suggesting structural insights for optimizing the target compound .
Biological Activity
The compound 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl}pyrazine (CAS Number: 941928-81-0) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential clinical applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.54 g/mol. The structure includes a piperazine moiety, which is known for its role in various pharmacological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available piperazine derivatives and incorporating fluorinated phenyl groups. The synthetic pathways often utilize coupling reactions and protective group strategies to yield the final product with high purity.
Antitumor Activity
Research has indicated that derivatives of piperazine, including those similar to our compound, exhibit significant antitumor activity. For instance, a study demonstrated that certain piperazine derivatives showed inhibition rates of up to 99% against CDC25B at concentrations as low as 20 μg/mL . Additionally, some compounds displayed notable activity against leukemia HL-60 cells, with inhibition rates reaching 54.59% at 40 μmol/L .
Antitubercular Activity
Another area of interest is the anti-tubercular activity of related compounds. A series of substituted piperazine derivatives were evaluated against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 μM. The most active compounds exhibited IC90 values between 3.73 and 4.00 μM, indicating promising efficacy in combating tuberculosis .
Cytotoxicity Studies
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In various assays, including those using human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are optimal for constructing the piperazine-phenoxy-pyrazine scaffold in this compound?
The synthesis involves sequential coupling of fluorophenyl-piperazine and methylpiperidine-pyrazine intermediates. Key steps include:
- Amide bond formation : React 4-(4-fluorophenyl)piperazine with 4-phenoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Pyrazine functionalization : Introduce the 4-methylpiperidine moiety via nucleophilic aromatic substitution (SNAr) under reflux conditions with K2CO3 as a catalyst .
- Purity control : Purify intermediates via crystallization (Et2O) or flash chromatography, validated by TLC and elemental analysis .
Q. How can researchers characterize the compound’s structural and electronic properties?
Use a combination of spectroscopic and computational methods:
- NMR spectroscopy : Assign signals for fluorophenyl (δ ~7.3 ppm, aromatic protons) and piperazine (δ ~3.2–3.8 ppm, CH2 groups) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, observing [M+H]+ peaks matching calculated values (e.g., m/z ~520–550) .
- Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) to predict electrostatic potential maps for hydrogen-bonding interactions .
Q. What preliminary biological screening assays are recommended?
Prioritize assays based on structural analogs:
- PARP inhibition : Test standalone activity in BRCA1-deficient cell lines (e.g., SW620 colorectal cancer xenografts) at nanomolar concentrations .
- Dopamine transporter (DAT) binding : Use radioligand displacement assays (e.g., [³H]WIN 35,428) to assess affinity (IC50 < 10 nM) .
- Cytotoxicity profiling : Screen against HEK293 or HepG2 cells to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?
Key SAR insights from analogous compounds:
- Piperazine substitution : Replace 4-methylpiperidine with bulkier groups (e.g., cyclopropane) to enhance CCR5 receptor selectivity over muscarinic receptors .
- Fluorophenyl positioning : Ortho-fluorine substitution increases DAT affinity by 6-fold compared to para-substitution .
- Pyrazine modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to improve metabolic stability .
Q. What strategies resolve contradictions in binding data across receptor subtypes?
Address discrepancies via:
- Receptor homology modeling : Compare CCR5 vs. M1/M2 receptor binding pockets to identify steric clashes with the methylpiperidine group .
- Enantiomer separation : Use chiral HPLC to isolate R/S isomers, revealing enantioselective DAT/SERT binding (e.g., S-enantiomers favor DAT by >50-fold) .
- Mutagenesis studies : Introduce point mutations (e.g., CCR5-Tyr108Ala) to validate critical hydrogen-bonding residues .
Q. How to design in vivo pharmacokinetic studies for this compound?
Follow protocols from preclinical PARP inhibitor studies:
- Oral bioavailability : Administer 10 mg/kg in Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS (t1/2 ~4–6 hrs) .
- Blood-brain barrier (BBB) penetration : Assess brain-to-plasma ratios in rhesus monkeys using microdialysis .
- Metabolite identification : Incubate with human liver microsomes (HLMs) to detect oxidative metabolites (e.g., piperazine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
